2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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Overview
Description
The compound “2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one” is a chemical compound that belongs to the class of triazolothiadiazines. Triazolothiadiazines are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of triazolothiadiazines involves primarily four routes. One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole . Another method for the synthesis of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines was developed on the basis of condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide, followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from triggering the signaling pathways that lead to cell survival and proliferation
Biochemical Pathways
The compound’s interaction with EGFR affects several downstream biochemical pathways. These pathways are involved in cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to reduced tumor growth and proliferation .
Result of Action
The compound’s action results in potent anticancer activity, as demonstrated in in vitro tests against MCF-7 and A-549 cancer cells . Two derivatives of the compound showed particularly strong activity, with IC50 values of 0.38 ± 0.04 μM and 0.21 ± 0.03 μM, respectively . These values suggest a high level of potency compared to the reference drug Erlotinib .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one in lab experiments is its reported high purity and yield when synthesized using the method described above. Additionally, this compound has been found to exhibit potent antitumor activity and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one. One area of interest is its potential as a therapeutic agent for various types of cancer. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential use as a neuroprotective agent or anti-inflammatory agent. Furthermore, research on the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for optimizing its use in clinical settings.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves the reaction of 2-amino-4-nitrophenol with 2-phenyl-4,5-dihydro-1,3-thiazole-5-carboxylic acid in the presence of polyphosphoric acid. The resulting product is then cyclized with triethyl orthoformate to yield this compound. This synthesis method has been reported to yield this compound with high purity and yield.
Scientific Research Applications
2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one has been studied for its potential as a therapeutic agent in various scientific research applications. One study reported that this compound exhibited potent antitumor activity against human breast cancer cells in vitro and in vivo. Another study found that this compound had a neuroprotective effect against oxidative stress-induced cell death in rat hippocampal neurons. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15-10-14(11-4-2-1-3-5-11)25-17-18-16(19-20(15)17)12-6-8-13(9-7-12)21(23)24/h1-9,14H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJJDIZMFTYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.